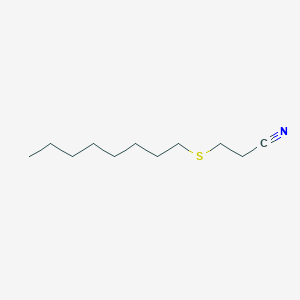

3-(Octylthio)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35652-59-6 |

|---|---|

Molecular Formula |

C11H21NS |

Molecular Weight |

199.36 g/mol |

IUPAC Name |

3-octylsulfanylpropanenitrile |

InChI |

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3 |

InChI Key |

JBJSMCQYMGAWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Octylthio)propanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Octylthio)propanenitrile. While experimental data for this specific compound is limited in publicly available literature, this document compiles available computed data, outlines a probable synthetic route with detailed experimental protocols, and discusses the expected toxicological profile based on related compounds. The information is presented to support research and development activities involving this and similar long-chain alkylthio nitrile compounds.

Chemical Structure and Identification

This compound is an aliphatic nitrile featuring an eight-carbon alkylthio chain attached to a propanenitrile backbone.

-

IUPAC Name: 3-(octylsulfanyl)propanenitrile[1]

-

Synonyms: 3-(Octylthio)propionitrile, 1-(2-Cyanoethylthio)octane[1]

-

CAS Number: 35652-59-6[1]

-

Molecular Formula: C₁₁H₂₁NS[1]

-

SMILES: CCCCCCCCSCCC#N[1]

-

InChI Key: JBJSMCQYMGAWDZ-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.36 g/mol | PubChem[1] |

| Monoisotopic Mass | 199.13947085 Da | PubChem[1] |

| XLogP3 | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Topological Polar Surface Area | 49.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 136 | PubChem[1] |

Note: The absence of experimental data for properties such as boiling point, melting point, and density necessitates experimental determination for any practical application. The physical properties of similar long-chain alkylthiophenes are influenced by the length of the alkyl chain.[2] Generally, boiling points of analogous thioethers are lower than their corresponding alcohols due to weaker hydrogen bonding.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of alkylthio nitriles is the nucleophilic substitution of an alkyl halide with a thiol in the presence of a base. A plausible synthetic route for this compound would involve the reaction of 1-octanethiol with 3-chloropropionitrile or acrylonitrile.

A general method for the synthesis of nitriles from alkyl halides involves an S\N2 reaction with a cyanide salt.[3][4] Thioethers can be formed from the S-alkylation of thiols.[5] Based on these established methods, a likely experimental protocol is proposed below.

Proposed Synthesis of this compound

Reaction:

Materials:

-

1-Octanethiol

-

3-Chloropropionitrile

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable polar aprotic solvent

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanethiol (1 equivalent) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.

-

Addition of Alkyl Halide: Slowly add 3-chloropropionitrile (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add distilled water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: The presence of a characteristic nitrile (C≡N) stretch would be observed around 2240-2260 cm⁻¹.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Biological Activity and Toxicology

There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, the toxicology of aliphatic nitriles, in general, is attributed to the metabolic release of cyanide.[6][7]

The toxicity of nitriles is dependent on their metabolism by cytochrome P450 enzymes to release cyanide, which can inhibit cellular respiration.[6] The rate of this metabolic conversion influences the acute toxicity of the nitrile.[6] Alkyl nitriles can be absorbed through inhalation, ingestion, and skin contact.[8] While pure alkyl nitriles are considered to have low to moderate toxicity, they can be contaminated with highly toxic isocyanides.[8]

Given the structure of this compound, it is plausible that it could undergo metabolic processes leading to the release of cyanide, and therefore, it should be handled with appropriate safety precautions.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available chemical and structural information for this compound. While experimental data is scarce, a logical synthetic route has been proposed based on established chemical principles. The potential for toxicological effects, based on the general properties of aliphatic nitriles, highlights the need for careful handling of this compound in a research setting. Further experimental investigation is required to fully characterize the physicochemical properties and biological activities of this compound.

References

- 1. This compound | C11H21NS | CID 247772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains [mdpi.com]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Octylthio)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Octylthio)propanenitrile, a versatile intermediate in organic synthesis. The document details the underlying chemical principles, a robust experimental protocol, and methods for characterization and purification.

Introduction

This compound, with the chemical formula C₁₁H₂₁NS, is a sulfur-containing nitrile that holds potential as a building block in the synthesis of more complex molecules, including those with potential applications in drug discovery and materials science. Its structure combines a long alkyl chain, conferring lipophilicity, with a polar nitrile group and a thioether linkage. The synthesis of this compound is primarily achieved through a Michael addition reaction, a well-established method for the formation of carbon-sulfur bonds.

Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₁NS |

| Molecular Weight | 199.36 g/mol |

| IUPAC Name | 3-(octylsulfanyl)propanenitrile |

| CAS Number | 35652-59-6 |

Synthesis of this compound

The synthesis of this compound is accomplished via a base-catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction is an example of a conjugate addition, where a nucleophile, in this case, the thiolate anion generated from 1-octanethiol, attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation of the Thiol: A base is used to deprotonate the thiol group (-SH) of 1-octanethiol, forming a nucleophilic thiolate anion (RS⁻).

-

Nucleophilic Attack: The thiolate anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting enolate intermediate is subsequently protonated by the solvent or a proton source to yield the final product, this compound.

Various organic bases can be employed to catalyze this reaction, with common choices including tertiary amines such as triethylamine (TEA), or phosphines. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and the formation of the thiolate.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-Octanethiol

-

Acrylonitrile

-

Triethylamine (TEA)

-

Methanol (or another suitable polar aprotic solvent like THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-octanethiol (1.0 equivalent) in methanol at room temperature, add triethylamine (0.1 equivalents) as a catalyst.

-

Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture dropwise using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: While a specific yield for this reaction is not documented in the provided search results, Michael additions of this type are generally high-yielding, often exceeding 80-90%.

Purification of this compound

The crude product obtained from the synthesis can be purified by flash column chromatography on silica gel.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

| Method | Expected Data |

| ¹H NMR | δ (ppm): ~2.8 (t, 2H, -S-CH₂-), ~2.6 (t, 2H, -CH₂-CN), ~2.5 (t, 2H, -S-CH₂-C₇H₁₅), ~1.6 (quintet, 2H), ~1.4-1.2 (m, 10H), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~118 (-CN), ~32 (-S-CH₂-), ~31.8, 29.2, 29.1, 28.8, 22.6, 18.5, 14.1 (alkyl chain carbons) |

| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~2245 (C≡N stretch), ~2925, 2855 (C-H stretch), ~690 (C-S stretch) |

| Mass Spectrometry (MS) | Expected molecular ion [M]⁺ at m/z = 199.14 |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis and purification of this compound. The described Michael addition reaction is an efficient route to this compound, and the subsequent purification by column chromatography yields a product of high purity suitable for further use in research and development. The provided characterization data can be used as a reference for quality control.

In-Depth Technical Guide: 3-(Octylthio)propanenitrile (CAS Number 35652-59-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Octylthio)propanenitrile, a long-chain aliphatic nitrile. Due to the limited availability of specific experimental data for this compound, this guide combines computed data with established chemical principles and data from analogous compounds to offer valuable insights for research and development.

Chemical and Physical Properties

The following tables summarize the known and computed properties of this compound.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| CAS Number | 35652-59-6 | PubChem[1] |

| Molecular Formula | C₁₁H₂₁NS | PubChem[1] |

| Molecular Weight | 199.36 g/mol | PubChem[1] |

| IUPAC Name | 3-(octylsulfanyl)propanenitrile | PubChem[1] |

| Synonyms | 3-(Octylthio)propionitrile, 1-(2-Cyanoethylthio)octane | PubChem[1] |

| XLogP3 | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Exact Mass | 199.13947085 | PubChem[1] |

| Topological Polar Surface Area | 49.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Table 2: Predicted Spectroscopic Data (Based on Analogous Compounds)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the octyl chain protons (CH₃, -(CH₂)₆-), and the two methylene groups of the propanenitrile backbone (-S-CH₂-CH₂-CN). |

| ¹³C NMR | Resonances for the eight distinct carbons of the octyl group, the two methylene carbons of the propanenitrile group, and the nitrile carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 199. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds of the alkyl chain. |

Experimental Protocols

Synthesis: Michael Addition of 1-Octanethiol to Acrylonitrile

A plausible and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction is a well-established method for the formation of β-thioethers.

Materials:

-

1-Octanethiol

-

Acrylonitrile

-

Triethylamine (or another suitable base catalyst)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-octanethiol (1.0 equivalent) in dichloromethane.

-

Add triethylamine (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Toxicology (General for Aliphatic Nitriles)

While no specific biological activity has been reported for this compound, the toxicology of aliphatic nitriles is an area of interest for drug development professionals. The toxicity of many aliphatic nitriles is associated with their metabolic conversion to cyanide.[2]

The primary mechanism involves the cytochrome P450-mediated oxidation of the carbon atom alpha to the nitrile group, which forms an unstable cyanohydrin. This cyanohydrin can then decompose to release a cyanide ion and an aldehyde.[2] The liberated cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2]

It is important to note that the rate and extent of cyanide release, and therefore the toxicity, can vary significantly depending on the specific structure of the nitrile.[1] For many nitrile-containing pharmaceuticals, the nitrile group is metabolically stable and does not release cyanide.

Caption: Generalized metabolic pathway for the potential toxicity of aliphatic nitriles.

Structural and Spectroscopic Relationships

The structure of this compound directly correlates with its expected spectroscopic features. Understanding these relationships is crucial for the characterization of the molecule.

Caption: Relationship between the structure of this compound and its expected spectral features.

Conclusion

This compound is a chemical for which detailed experimental data is not widely available. This guide provides a foundational understanding of its properties, a plausible synthetic route, and insights into its potential metabolic fate based on the chemistry of analogous compounds. For researchers and drug development professionals, this information can serve as a starting point for further investigation, synthesis, and evaluation of this and related long-chain aliphatic nitriles. It is recommended that any synthesis and handling of this compound be performed with appropriate safety precautions in a laboratory setting.

References

3-(Octylthio)propanenitrile: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 3-(Octylthio)propanenitrile. In the absence of specific experimental data for this compound, this guide leverages established chemical principles, data from analogous structures, and general experimental methodologies to provide a robust predictive assessment. This document is intended to support researchers and drug development professionals in handling, formulating, and analyzing this compound.

Chemical and Physical Properties

This compound is a bifunctional molecule containing a polar nitrile group and a nonpolar octylthioether chain. This amphiphilic nature is expected to govern its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NS | PubChem |

| Molecular Weight | 199.36 g/mol | PubChem |

| IUPAC Name | 3-(octylsulfanyl)propanenitrile | PubChem |

| CAS Number | 35652-59-6 | PubChem |

| Predicted LogP | 3.8 | ChemAxon |

Predicted Solubility Profile

A quantitative structure-property relationship (QSPR) model can provide a theoretical prediction of a compound's aqueous solubility.[1][2] Such models correlate molecular descriptors with experimentally determined solubility values.[1] For this compound, a QSPR model would likely predict low aqueous solubility due to the long octyl chain.

Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common solvents is presented below. The long alkyl chain suggests good solubility in nonpolar organic solvents, while the polar nitrile group may impart some solubility in polar organic solvents.[3][4]

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The long, nonpolar octyl chain dominates the molecule's properties, making it hydrophobic. While the nitrile group can form hydrogen bonds with water, this is insufficient to overcome the hydrophobicity of the C8 chain.[4][5] |

| Methanol | High | Sparingly Soluble | The shorter alkyl chain of methanol makes it a better solvent for polar compounds than water, but the nonpolar character of this compound will still limit its solubility. |

| Ethanol | High | Soluble | Ethanol is less polar than methanol and will better solvate the octyl chain, leading to higher solubility.[3] |

| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can effectively solvate both the polar nitrile group and the nonpolar alkyl chain.[3] |

| Dichloromethane | Medium | Very Soluble | As a relatively nonpolar solvent, dichloromethane is expected to be an excellent solvent for this compound. |

| Toluene | Low | Very Soluble | Toluene is a nonpolar aromatic solvent that will readily dissolve the nonpolar octyl chain. |

| Hexane | Low | Very Soluble | Hexane is a nonpolar aliphatic solvent and is expected to be an excellent solvent for the long alkyl chain of this compound. |

Stability Profile and Predicted Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups: the thioether and the nitrile.

Thioether Stability: Thioethers are generally stable but can be susceptible to oxidation.[6] Common oxidizing agents can convert the thioether to a sulfoxide and further to a sulfone. This oxidation can be a significant degradation pathway, particularly in the presence of peroxides or under oxidative stress.[6][7] Thioethers are generally stable to hydrolysis under neutral conditions.[8]

Nitrile Stability: The nitrile group is relatively stable but can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.[9][10][11]

-

Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(octylthio)propanoic acid and an ammonium salt.[9][12] The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.[10][13]

-

Basic Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.[9][12] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[13] Subsequent acidification would yield the carboxylic acid.

Thermal Stability: While specific data is unavailable, long-chain alkyl compounds and nitriles generally exhibit good thermal stability at moderate temperatures. Decomposition would be expected at elevated temperatures, potentially involving cleavage of the C-S or C-C bonds.

Below is a diagram illustrating the predicted degradation pathways of this compound.

Experimental Protocols

The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Accelerated Stability Study

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or as a neat substance.

-

Stress Conditions: Store the samples under various conditions, including elevated temperatures (e.g., 40°C, 60°C, 80°C), different pH values (e.g., acidic, neutral, basic), and exposure to light (photostability).

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples for the concentration of the parent compound and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC with a diode-array detector).

-

Data Evaluation: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and use the Arrhenius equation to predict the shelf-life at normal storage conditions.

The following diagram outlines the general workflow for determining the solubility and stability of a chemical compound.

Conclusion

References

- 1. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 4. scienceinfo.com [scienceinfo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

Potential Applications of 3-(Octylthio)propanenitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Octylthio)propanenitrile is a bifunctional molecule containing both a nitrile and a thioether moiety. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of two distinct reactive centers allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents. This technical guide outlines the probable synthesis of this compound and explores its potential applications based on the known reactivity of its functional groups. Detailed, generalized experimental protocols for these transformations are provided, alongside visualizations of the synthetic pathways.

Introduction

The development of novel synthetic methodologies and the exploration of versatile building blocks are cornerstones of modern organic chemistry and drug discovery. Molecules possessing multiple, orthogonally reactive functional groups are of particular interest as they offer synthetic flexibility. This compound, with its aliphatic nitrile and thioether functionalities, represents such a scaffold. The nitrile group can be transformed into amines, carboxylic acids, amides, and various heterocyclic systems. The thioether can undergo oxidation to sulfoxides and sulfones, which are functional groups present in a number of pharmaceuticals. This guide will explore the potential synthetic utility of this compound.

Synthesis of this compound

The most probable and direct route to this compound is through the base-catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction, a type of cyanoethylation, is typically efficient and proceeds under mild conditions.

An In-depth Technical Guide to the Thermal Analysis of 3-(Octylthio)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 3-(Octylthio)propanenitrile, a molecule of interest in various research and development sectors. This document details the principal thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC)—and their application to understanding the thermal properties, stability, and decomposition profile of this compound. The information presented herein is intended to serve as a foundational resource for scientists and researchers, offering detailed experimental protocols and data interpretation guidelines.

Introduction to the Thermal Properties of this compound

This compound is an organosulfur compound containing a long alkyl chain, a thioether linkage, and a nitrile functional group. Its thermal behavior is of significant interest for applications where the material may be subjected to elevated temperatures, such as in pharmaceutical formulations, industrial chemical processes, and materials science. Thermal analysis provides critical data on its melting point, boiling point, heat of fusion, and decomposition temperature, which are essential parameters for safety, stability, and processing assessments.

Key Thermal Analysis Techniques

Three primary techniques are employed to characterize the thermal properties of this compound:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of the material.

-

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature. DTA detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions and decomposition.[1][2]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature or time. DSC provides quantitative information about the enthalpy changes associated with thermal events, such as melting, crystallization, and decomposition.[3]

The general workflow for the thermal analysis of a compound like this compound is illustrated below.

Caption: General workflow for thermal analysis.

Hypothetical Thermal Analysis Data

The following tables summarize the expected quantitative data from the thermal analysis of this compound. Note: These are representative values for illustrative purposes.

Table 1: Summary of TGA Data

| Parameter | Value | Unit | Conditions |

| Onset of Decomposition (Tonset) | 220 | °C | 10 °C/min, Nitrogen |

| Temperature of Max Decomposition Rate (Tpeak) | 245 | °C | 10 °C/min, Nitrogen |

| Final Decomposition Temperature | 300 | °C | 10 °C/min, Nitrogen |

| Residual Mass @ 600°C | < 1 | % | 10 °C/min, Nitrogen |

Table 2: Summary of DSC/DTA Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | -15 | -12 | 85 |

| Boiling | 180 | 185 | 250 |

| Decomposition | 220 | 245 | - |

Detailed Experimental Protocols

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed into an alumina or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 600 °C

-

Atmosphere: Nitrogen (inert)

-

Flow Rate: 50 mL/min

-

-

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Place the crucible containing the sample onto the balance.

-

Equilibrate the system at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis: The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the mass loss curve. The peak temperature of the first derivative of the TGA curve (DTG) indicates the point of maximum decomposition rate.

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, boiling point, and enthalpy changes associated with these phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Approximately 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: -50 °C to 250 °C

-

Atmosphere: Nitrogen (inert)

-

Flow Rate: 50 mL/min

-

-

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at -50 °C for 5 minutes.

-

Ramp the temperature from -50 °C to 250 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Endothermic events such as melting and boiling will appear as peaks on the DSC thermogram. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy change (ΔH).

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the cleavage of its weakest bonds. The C-S bond is generally weaker than C-C and C-H bonds, making it a probable site for initial fragmentation.

Caption: Plausible thermal decomposition pathway.

This proposed pathway suggests that upon heating, the initial step is the homolytic cleavage of the carbon-sulfur bond, leading to the formation of an octyl radical and a thiopropanenitrile radical. These highly reactive species can then undergo a variety of secondary reactions, such as hydrogen abstraction, rearrangement, and further fragmentation, to yield stable volatile products like octene, hydrogen sulfide, and acrylonitrile, along with other smaller hydrocarbons.

Disclaimer: The data and decomposition pathway presented in this guide are hypothetical and intended for illustrative purposes. Actual experimental results may vary. It is recommended that a thorough thermal analysis be conducted on any sample of this compound to obtain precise data for specific applications.

References

Synonyms for 3-(Octylthio)propanenitrile such as 3-(octylsulfanyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Octylthio)propanenitrile, also known by its synonym 3-(octylsulfanyl)propanenitrile. Due to the limited availability of published experimental data for this specific compound, this document focuses on its chemical identity, a plausible synthetic route based on established chemical principles, and standard characterization methodologies. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related long-chain alkylthionitriles.

Chemical Identity and Properties

This compound is an organic compound containing a nitrile functional group and an octyl thioether moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-(octylsulfanyl)propanenitrile |

| Synonyms | This compound, 3-(Octylthio)propionitrile, 1-(2-Cyanoethylthio)octane |

| CAS Number | 35652-59-6 |

| Molecular Formula | C₁₁H₂₁NS |

| Molecular Weight | 199.36 g/mol |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.36 g/mol | PubChem |

| XLogP3-AA | 4.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 199.13947 g/mol | PubChem |

| Topological Polar Surface Area | 23.8 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Note: The data in Table 2 are computationally generated and have not been experimentally verified in publicly available literature.

Synthesis of this compound

The most probable and efficient synthetic route to this compound is the base-catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction is a classic example of a thiol-ene "click" reaction, known for its high efficiency and atom economy.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Octanethiol (reagent grade)

-

Acrylonitrile (stabilized, reagent grade)

-

Triethylamine (reagent grade) or other suitable base catalyst

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanethiol (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Catalyst: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Purification and Characterization Workflow

Caption: Purification and characterization workflow.

Potential Biological Activity and Applications

There is currently no publicly available information on the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

The nitrile functional group is present in a number of pharmaceutical compounds and can act as a bioisostere for other functional groups. The long alkyl chain suggests that the molecule will have significant lipophilicity.

Potential areas of investigation for this class of compounds could include:

-

Antimicrobial activity: The lipophilic nature might facilitate interaction with microbial cell membranes.

-

Enzyme inhibition: The nitrile group can interact with active sites of certain enzymes.

-

Intermediate in organic synthesis: This compound could serve as a building block for more complex molecules in drug discovery programs.

Toxicity and Safety

No specific toxicity data for this compound is available. However, general precautions for handling nitriles should be followed. Alkyl nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may also be combustible and produce toxic fumes, including hydrogen cyanide, upon decomposition.

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation, ingestion, and skin contact.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is a compound for which there is a notable lack of experimental data in the scientific literature. This guide has outlined its chemical identity based on available database information and proposed a robust synthetic pathway via a base-catalyzed Michael addition. The provided experimental protocol and characterization workflow offer a starting point for researchers wishing to synthesize and study this molecule. Further research is required to determine its physical and chemical properties, biological activity, and potential applications.

Methodological & Application

Application Notes and Protocols: 3-(Octylthio)propanenitrile as a Prospective Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the performance of 3-(Octylthio)propanenitrile as a lithium-ion battery electrolyte additive is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore based on the known electrochemical behaviors of related nitrile and organosulfur compounds used in battery electrolytes. The information provided is intended to serve as a foundational guide for researchers investigating this specific compound and should be adapted based on empirical results.

Introduction

This compound is a molecule combining a polar nitrile group (-C≡N) and a thioether linkage (-S-). In the context of lithium-ion battery electrolytes, such functional groups suggest its potential as a multifunctional additive. The nitrile group can enhance the electrolyte's ionic conductivity and oxidative stability, while the sulfur atom can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the high-voltage cathode. This dual functionality could lead to improved battery performance, including enhanced cycling stability and rate capability.

Potential Applications and Mechanisms of Action

Based on analogous compounds, this compound is hypothesized to function through the following mechanisms:

-

SEI and CEI Formation: The thioether group can be electrochemically oxidized or reduced to form sulfur-containing species (e.g., lithium sulfides, sulfates) that contribute to a more robust and ionically conductive SEI and CEI. A stable SEI is crucial for preventing continuous electrolyte decomposition on the anode surface, thereby improving coulombic efficiency and cycle life.

-

Electrolyte Stabilization: The high polarity of the nitrile group can increase the salt dissociation in the electrolyte, potentially leading to higher ionic conductivity. Furthermore, nitrile-containing additives have been shown to improve the electrochemical stability window of carbonate-based electrolytes.

-

Lithium Metal Anode Protection: The formation of a sulfur-rich SEI is known to be beneficial for suppressing lithium dendrite growth, a critical challenge for next-generation lithium metal batteries.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of this compound.

Materials:

-

Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

-

Lithium salt (e.g., LiPF₆, LiTFSI)

-

This compound (high purity)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

-

Inside the glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. A common formulation is 1 M LiPF₆ in EC:DMC (1:1 v/v).

-

Prepare stock solutions of this compound in the baseline electrolyte.

-

Prepare the final electrolyte formulations by adding the desired amount of the additive stock solution to the baseline electrolyte to achieve concentrations typically ranging from 0.5% to 2% by weight.

-

Stir the solutions overnight to ensure homogeneity.

Electrochemical Performance Evaluation

Objective: To assess the impact of the additive on the electrochemical performance of lithium-ion cells.

Apparatus:

-

CR2032 coin cells

-

Anode (e.g., graphite, silicon, or lithium metal)

-

Cathode (e.g., LiCoO₂, NMC, LFP)

-

Separator (e.g., Celgard 2325)

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

Assemble coin cells in an argon-filled glovebox using the prepared electrolytes.

-

Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for stable SEI formation.

-

Cycling Performance: Cycle the cells at various C-rates (e.g., from C/5 to 5C) between the designated voltage limits for the specific cathode material. Record the charge/discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100-500 cycles).

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after a certain number of cycles to evaluate the interfacial and charge-transfer resistances.

Physicochemical Characterization

Objective: To analyze the physical and chemical properties of the electrolyte and the electrode surfaces.

Techniques:

-

Ionic Conductivity: Measure the ionic conductivity of the electrolytes at various temperatures using a conductivity meter.

-

Electrochemical Stability Window (ESW): Determine the oxidative and reductive stability limits of the electrolytes using linear sweep voltammetry (LSV) with inert working electrodes (e.g., platinum or stainless steel).

-

Surface Analysis (Post-mortem): After cycling, disassemble the cells in a glovebox. Analyze the surface of the electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI and CEI.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the baseline electrolyte and those with the additive.

Table 1: Ionic Conductivity and Electrochemical Stability Window

| Electrolyte Formulation | Ionic Conductivity at 25°C (mS/cm) | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) |

| Baseline (e.g., 1M LiPF₆ in EC:DMC) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Baseline + 0.5% Additive | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Baseline + 1.0% Additive | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Baseline + 2.0% Additive | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Table 2: Cycling Performance of Li||NMC811 Coin Cells (Example)

| Electrolyte Formulation | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency (%) |

| Baseline | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Baseline + 1.0% Additive | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed Mechanism of this compound.

Caption: Experimental Workflow for Additive Evaluation.

Application Notes and Protocols for 3-(Octylthio)propanenitrile in Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the investigation of 3-(Octylthio)propanenitrile as a novel electrolyte additive in lithium-ion batteries. While direct literature on the electrochemical applications of this compound is limited, this document leverages established methodologies for analogous nitrile- and sulfur-containing electrolyte additives to propose a comprehensive research framework. The protocols outlined below are designed to systematically evaluate its impact on battery performance, including cycling stability, coulombic efficiency, and the formation of a stable solid electrolyte interphase (SEI).

Introduction

Electrolyte additives are crucial for enhancing the performance and safety of lithium-ion batteries. Nitrile-based compounds have been investigated as additives that can improve the stability of the electrode-electrolyte interface.[1][2] Specifically, the nitrile functional group (-C≡N) is known to participate in the formation of a robust SEI layer on the anode, preventing further electrolyte decomposition.[2] Additionally, sulfur-containing compounds can contribute to the formation of a stable cathode-electrolyte interphase (CEI). The unique molecular structure of this compound, which contains both a nitrile group and a thioether linkage, suggests its potential as a bifunctional additive. This protocol provides a starting point for researchers to explore its efficacy.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a film-forming additive. On the anode, the nitrile group can be preferentially reduced during the initial charging cycles to form a stable SEI layer. This passivation layer is critical for preventing the continuous decomposition of the electrolyte and improving the long-term cycling stability of the battery. On the cathode side, the sulfur atom in the thioether group may be oxidized at high potentials to contribute to a protective CEI, thereby enhancing the stability at the cathode surface.

Caption: Hypothetical mechanism of this compound as a bifunctional additive.

Experimental Protocols

This section details the necessary steps to evaluate the electrochemical performance of this compound as an electrolyte additive.

Materials and Equipment

-

Electrolyte Preparation:

-

Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (≥98% purity)

-

-

Electrode Materials:

-

Graphite anode

-

Lithium cobalt oxide (LiCoO₂) cathode

-

Lithium foil

-

-

Cell Components:

-

CR2032 coin cell cases

-

Celgard separator

-

Spacers and springs

-

-

Equipment:

-

Argon-filled glovebox

-

Battery cycler

-

Electrochemical workstation (for CV and EIS)

-

Scanning Electron Microscope (SEM)

-

X-ray Photoelectron Spectrometer (XPS)

-

Experimental Workflow

Caption: General experimental workflow for evaluating the electrolyte additive.

Detailed Methodologies

3.3.1. Electrolyte Preparation

-

Baseline Electrolyte: Inside an argon-filled glovebox, dissolve LiPF₆ in an EC/DMC (1:1 v/v) solvent mixture to a final concentration of 1 M.

-

Additive-Containing Electrolyte: Prepare several batches of the baseline electrolyte containing varying concentrations of this compound (e.g., 0.5%, 1.0%, and 2.0% by weight). Ensure the additive is fully dissolved.

3.3.2. Coin Cell Assembly

-

Assemble CR2032-type coin cells inside the glovebox.

-

Half-Cells:

-

Anode Half-Cell: Assemble in the order: negative casing, spacer, graphite working electrode, separator soaked in electrolyte, lithium counter/reference electrode, spring, and positive casing.

-

Cathode Half-Cell: Assemble similarly using a LiCoO₂ working electrode and a lithium counter/reference electrode.

-

-

Full-Cells: Assemble using a graphite anode and a LiCoO₂ cathode.

-

Crimp the cells and let them rest for 12 hours to ensure complete wetting of the electrodes.

3.3.3. Electrochemical Measurements

-

Cyclic Voltammetry (CV):

-

Use a three-electrode setup (or a half-cell) to determine the reduction and oxidation potentials of the additive.

-

Scan the potential at a slow rate (e.g., 0.1 mV/s) for at least three cycles. For the anode, scan from open circuit voltage (OCV) to 0.01 V vs. Li/Li⁺. For the cathode, scan from OCV to 4.4 V vs. Li/Li⁺.

-

-

Galvanostatic Cycling:

-

Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable SEI.

-

Long-Term Cycling: Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for 100-200 cycles between 3.0 V and 4.3 V.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Measure the impedance before and after cycling over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV. This will provide information on the interfacial resistance.

-

3.3.4. Post-Mortem Analysis

-

Disassemble the cycled cells inside the glovebox.

-

Carefully rinse the electrodes with DMC to remove residual electrolyte.

-

SEM: Analyze the surface morphology of the electrodes to observe the SEI/CEI formation.

-

XPS: Analyze the elemental composition of the electrode surfaces to identify the chemical species derived from the decomposition of the additive.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the experiments.

Table 1: Electrochemical Performance of Half-Cells with and without Additive after 100 Cycles.

| Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention (%) | Average Coulombic Efficiency (%) | Interfacial Resistance (Ω) |

| Baseline | 155 | 85 | 99.2 | 50 |

| 0.5% Additive | 156 | 90 | 99.5 | 40 |

| 1.0% Additive | 158 | 95 | 99.8 | 32 |

| 2.0% Additive | 157 | 92 | 99.6 | 38 |

Table 2: Full-Cell Cycling Performance at 1C Rate.

| Electrolyte | 1st Cycle Efficiency (%) | Capacity after 200 Cycles (mAh) | Capacity Retention (%) |

| Baseline | 88 | 120 | 80 |

| 1.0% Additive | 91 | 135 | 90 |

Conclusion

This document outlines a comprehensive experimental protocol for the evaluation of this compound as a potential electrolyte additive for lithium-ion batteries. By following these methodologies, researchers can systematically investigate its electrochemical properties, its role in SEI and CEI formation, and its overall impact on battery performance. The provided tables and diagrams serve as a template for data organization and conceptual understanding. This foundational work is anticipated to pave the way for further research into novel sulfur- and nitrile-containing additives for next-generation energy storage systems.

References

Application Notes and Protocols: 3-(Octylthio)propanenitrile in Materials Science

Introduction

3-(Octylthio)propanenitrile is an organosulfur compound featuring a flexible octyl chain, a coordinating thioether group, and a polar nitrile group. While direct research on this specific molecule in materials science is limited, its constituent functional groups suggest a range of potential applications. The thioether moiety is known for its ability to coordinate with metal surfaces, and the nitrile group is electrochemically active and can enhance the dielectric constant of formulations. This document outlines potential applications of this compound in lithium-ion batteries, perovskite solar cells, corrosion inhibition, and gold nanoparticle synthesis, providing detailed protocols based on established methodologies for analogous compounds.

Application in Lithium-Ion Batteries as an Electrolyte Additive

The nitrile group in this compound makes it a candidate for use as an electrolyte additive in lithium-ion batteries. Nitrile-containing compounds can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, preventing electrolyte decomposition and improving battery cycle life. The thioether group may also contribute to the electrochemical stability.

Quantitative Data: Comparison of Nitrile-Based Electrolyte Additives

The following table presents data for common nitrile-containing electrolyte additives to provide a baseline for expected performance improvements.

| Additive | Concentration in Electrolyte | Anode Material | Capacity Retention after 200 Cycles (%) | Reference Compound |

| Succinonitrile (SN) | 1-2 wt% | Graphite | ~85-90% | |

| Adiponitrile (ADN) | 1-2 wt% | Graphite | ~80-85% | |

| 3-(Phenylsulfonyl)propionitrile (PSPN) | 0.5-1 wt% | Graphite | 92.58% | |

| This compound (OTPN) | 0.5-2 wt% (Proposed) | Graphite/Silicon | To be determined | N/A |

Experimental Protocol: Evaluation of OTPN as an Electrolyte Additive

This protocol describes the fabrication and testing of coin cells to evaluate the effect of this compound on battery performance.

1. Electrolyte Preparation:

- Prepare a baseline electrolyte of 1 M LiPF₆ in a 3:7 (w/w) mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC).

- Create experimental electrolytes by adding 0.5%, 1.0%, and 2.0% (by weight) of this compound to the baseline electrolyte.

- Stir the mixtures in an argon-filled glovebox until the additive is fully dissolved.

2. Coin Cell Assembly (CR2032):

- Use a graphite-based anode and a LiCoO₂ or NMC cathode.

- Dry the electrodes under vacuum at 120°C for 12 hours before transferring to a glovebox.

- Assemble the coin cells in the following order: anode, separator (e.g., Celgard 2400), cathode.

- Add a few drops of the prepared electrolyte to the separator.

- Crimp the coin cells and let them rest for 24 hours to ensure complete electrolyte wetting.

3. Electrochemical Measurements:

- Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for 2-3 cycles to form a stable SEI.

- Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to determine the electrochemical window and redox behavior of the additive.

- Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) for at least 200 cycles to evaluate capacity retention and coulombic efficiency.

- Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze changes in the SEI and charge transfer resistance.

Workflow for Battery Testing

Caption: Workflow for battery testing with OTPN.

Application in Perovskite Solar Cells as a Passivating Agent

Organosulfur compounds can be used to passivate defects in perovskite films, which are a common source of non-radiative recombination and degradation in perovskite solar cells (PSCs). The sulfur atom in this compound can potentially coordinate with uncoordinated lead ions at the perovskite surface and grain boundaries, improving both efficiency and stability.

Quantitative Data: Performance of PSCs with Sulfur-Containing Additives

| Additive Type | Perovskite Composition | Power Conversion Efficiency (PCE) Improvement | Stability Improvement (vs. Control) | Reference Compound |

| Thiophene derivatives | MAPbI₃ | 1-2% absolute | ~20-30% longer T₈₀ | |

| Sulfur-containing polymers | CsFAPbI₃ | ~1.5% absolute | ~40-50% longer T₈₀ | |

| This compound (OTPN) | MAPbI₃ or CsFAPbI₃ (Proposed) | To be determined | To be determined | N/A |

Experimental Protocol: Integration of OTPN in Perovskite Solar Cell Fabrication

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell, incorporating this compound as a passivating agent.

1. Substrate Preparation:

- Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

- Treat the substrates

Application Notes and Protocols for Surface Modification using 3-(Octylthio)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Octylthio)propanenitrile is a versatile organic compound utilized in the formation of self-assembled monolayers (SAMs) on various substrates, most notably gold. The formation of a SAM provides a straightforward and effective method for modifying the physicochemical properties of a surface, such as its wettability, chemical reactivity, and resistance to non-specific protein adsorption.[1][2] The nitrile (-CN) terminal group of this compound imparts a hydrophilic character to the modified surface due to the dipole moment of the nitrile group and the lone pair of electrons on the nitrogen atom.[1] This makes it a valuable tool for applications in biosensors, drug delivery systems, and fundamental studies of cell-surface interactions where controlling surface properties is critical.

These application notes provide detailed protocols for the preparation and characterization of SAMs of this compound on gold substrates.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H21NS | [3] |

| Molecular Weight | 199.36 g/mol | [3] |

| IUPAC Name | 3-(octylsulfanyl)propanenitrile | [3] |

| SMILES | CCCCCCCCSCCC#N | [3] |

| Topological Polar Surface Area | 49.1 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol details the steps for the formation of a high-quality SAM of this compound on a gold-coated substrate. A clean environment is crucial for the preparation of high-quality SAMs.[1]

Materials:

-

This compound

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Absolute Ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass or polypropylene containers with sealable caps

-

Tweezers

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Immerse the gold-coated substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrates with deionized water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Use the substrates immediately after cleaning.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.99 mg of this compound in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Place the clean, dry gold substrates in a glass or polypropylene container.

-

Pour the 1 mM thiol solution into the container, ensuring the substrates are fully submerged.

-

To minimize oxidation, reduce the headspace above the solution and purge the container with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Storage:

-

Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

-

Protocol 2: Characterization of this compound SAMs

This protocol outlines common techniques for characterizing the quality and properties of the formed SAMs.

1. Contact Angle Goniometry:

-

Purpose: To determine the wettability of the modified surface. Nitrile-terminated SAMs are expected to be more hydrophilic than their methyl-terminated counterparts.[1]

-

Procedure:

-

Place a droplet of deionized water (and other probe liquids like hexadecane if desired) on the surface of the SAM.

-

Measure the static contact angle using a goniometer.

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

-

-

Expected Results: For nitrile-terminated alkanethiols on gold, water contact angles are typically in the range of 70-80°.[1]

2. Ellipsometry:

-

Purpose: To measure the thickness of the SAM.

-

Procedure:

-

Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

-

Model the data using appropriate software to determine the thickness of the organic layer.

-

-

Expected Results: The thickness of a this compound SAM is expected to be on the order of nanometers. For comparison, a dodecanethiol (C12) SAM has a thickness of approximately 1.6 nm.[4] Nitrile-terminated SAMs may exhibit a larger tilt angle of the alkyl chains, resulting in a slightly lower thickness compared to methyl-terminated SAMs of similar chain length.[1]

3. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the SAM and the integrity of the nitrile group.

-

Procedure:

-

Acquire high-resolution XPS spectra for the C 1s, N 1s, S 2p, and Au 4f regions.

-

-

Expected Results:

-

The C 1s spectrum should show components corresponding to the alkyl chain and the carbon in the nitrile group.

-

The N 1s spectrum should show a peak characteristic of the nitrile group.

-

The S 2p spectrum should confirm the formation of a thiolate bond to the gold surface.

-

The attenuation of the Au 4f signal can be used to estimate the surface coverage.

-

Quantitative Data

The following table summarizes typical quantitative data for nitrile-terminated alkanethiol SAMs on gold, providing an expected range for surfaces modified with this compound.

| Parameter | Typical Value | Technique | Reference |

| Water Contact Angle | 70 - 80° | Goniometry | [1] |

| SAM Thickness | ~1.0 - 1.5 nm | Ellipsometry | [1][4] |

| Alkyl Chain Tilt Angle | > 30° from surface normal | Ellipsometry | [1] |

Note: The provided data is for nitrile-terminated alkanethiols in general. Specific values for this compound may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formation and characterization of a this compound self-assembled monolayer.

Caption: Workflow for SAM formation and characterization.

SAM Formation Mechanism

The following diagram illustrates the self-assembly of this compound on a gold surface.

Caption: Formation of a this compound SAM.

References

Troubleshooting & Optimization

Preventing polymerization of 3-(Octylthio)propanenitrile during storage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-(Octylthio)propanenitrile during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical storage conditions?

This compound is a chemical compound with the molecular formula C11H21NS.[1] According to safety data sheets, it should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition. The product is considered chemically stable under standard ambient (room temperature) conditions.[2]

Q2: Is this compound prone to polymerization?

While the safety data sheet does not explicitly list polymerization as a hazard, the molecule contains both a thioether and a nitrile functional group.[1][2] Thioethers can undergo oxidation, which may lead to the formation of reactive species. Nitriles, particularly in the presence of impurities or under conditions of heat and light, can potentially undergo degradation pathways that may include polymerization or crosslinking, as seen in accelerated aging studies of nitrile-containing polymers.[3][4] Therefore, while spontaneous polymerization under ideal conditions is unlikely, it is a potential issue under improper storage or handling.

Q3: What factors can initiate the polymerization or degradation of this compound?

Several factors can potentially initiate polymerization or degradation:

-

Heat: Elevated temperatures can provide the energy needed to initiate chemical reactions, including polymerization.[5] Accelerated aging studies on nitrile rubber demonstrate that temperature significantly impacts degradation.[3][4]

-

Light: UV radiation can generate free radicals, which can act as initiators for polymerization.

-

Oxygen/Oxidizing Agents: The thioether group is susceptible to oxidation.[6] Oxidation can create reactive intermediates that may lead to polymerization or other degradation reactions. Thioethers are, in fact, used as secondary antioxidants because they decompose hydroperoxides.[2][7]

-

Impurities: Contaminants, such as acidic or basic impurities, or residual catalysts from synthesis, can potentially catalyze degradation or polymerization reactions.

Troubleshooting Guide

Problem: I have observed an increase in the viscosity of my stored this compound, or the formation of solid precipitates.

This observation may indicate that polymerization or degradation has occurred. Follow this troubleshooting guide to identify the cause and prevent future occurrences.

Caption: Troubleshooting workflow for addressing suspected polymerization of this compound.

Step 1: Verify Storage Conditions

-

Temperature: Was the material stored at elevated temperatures? Ensure storage is at room temperature or as recommended, away from heat sources.

-

Light Exposure: Was the container exposed to direct sunlight or other strong light sources? Store in an opaque or amber container to protect from light.

-

Atmosphere: Was the container properly sealed? Exposure to air (oxygen) can promote oxidation of the thioether group. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing for long-term storage.

Step 2: Assess Potential Contamination

-

Cross-Contamination: Could the material have been contaminated with acids, bases, or other reactive chemicals from shared laboratory equipment?

-

Purity: If the material is from a new or different supplier, consider the possibility of impurities from the manufacturing process.

Step 3: Implement Preventive Measures

-

Inert Atmosphere: For long-term storage, blanketing the material with an inert gas is highly recommended.

-

Use of Inhibitors: For extended storage or if the material will be subjected to heating, the addition of a polymerization inhibitor may be necessary.

The following table summarizes potential inhibitors that could be effective. The selection of an inhibitor should be based on its solubility in this compound and its compatibility with downstream applications.

| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action |

| Hindered Phenols | Butylated hydroxytoluene (BHT), Hydroquinone, 4-Methoxyphenol (MEHQ) | 10 - 1000 ppm | Act as primary antioxidants by scavenging free radicals.[5][] Often used in combination with thioethers for synergistic effects.[7] |

| Stable Free Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 10 - 200 ppm | Highly effective radical scavengers.[5] |

| Amines | Diethylhydroxylamine (DEHA), p-Phenylenediamines | 50 - 500 ppm | Act as radical scavengers and can have synergistic effects with oxygen.[] |

Step 4: Remediation of Affected Material (Use with Caution)

If polymerization has occurred, it is generally not reversible. The material should be disposed of according to your institution's hazardous waste guidelines. Attempting to purify partially polymerized material can be difficult and may not yield a product of sufficient purity for research purposes.

Experimental Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions and to evaluate the efficacy of potential inhibitors.

Caption: Workflow for an accelerated stability study of this compound.

1. Objective: To determine the thermal and photolytic stability of this compound and to assess the effectiveness of selected inhibitors in preventing degradation and potential polymerization.

2. Materials:

-

This compound (high purity)

-

Selected inhibitors (e.g., BHT, MEHQ, TEMPO)

-

Amber glass vials with Teflon-lined caps

-

Oven capable of maintaining constant temperature (e.g., 40°C and 60°C)

-

UV light chamber

-

Analytical instrumentation: Viscometer, Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC), Gel Permeation Chromatograph (GPC)

3. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of each inhibitor in this compound at the desired concentration (e.g., 200 ppm).

-

Aliquot the control (no inhibitor) and each inhibitor-containing solution into separate, labeled amber glass vials.

-

For each condition (control and each inhibitor), prepare multiple vials to be sampled at different time points.

-

Purge the headspace of each vial with nitrogen or argon before sealing.

-

-

Storage Conditions:

-

Place one set of vials in an oven at 40°C.

-

Place a second set of vials in an oven at 60°C.

-

Place a third set of vials in a UV light chamber at ambient temperature.

-